molecular formula C9H10FNO2 B1494333 5-Fluoro-2-isopropoxyisonicotinaldehyde

5-Fluoro-2-isopropoxyisonicotinaldehyde

Cat. No.: B1494333
M. Wt: 183.18 g/mol
InChI Key: MTCKZZBOQFOSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-isopropoxyisonicotinaldehyde (CAS 1289027-23-1) is a fluorinated nicotinaldehyde derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The compound features a reactive aldehyde functional group on a pyridine ring, which is further substituted with a fluoro group and an isopropoxy group. This specific arrangement makes it a key intermediate for the construction of more complex heterocyclic systems, particularly in the synthesis of potential pharmaceutical candidates. Fluorinated aldehydes like this are of significant interest in drug discovery, as the introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, bioavailability, and binding affinity. Research into related 5-fluoro-oxindole derivatives, for instance, has demonstrated their potential as potent α-glucosidase inhibitors for diabetes research, showing activities significantly higher than standard controls . Furthermore, fluoropyrimidines are a cornerstone of chemotherapy, underscoring the importance of fluorinated compounds in developing new therapeutic agents . The structural features of this aldehyde make it well-suited for exploring structure-activity relationships in various biological targets. As a high-purity chemical, it is intended for use in laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-fluoro-2-propan-2-yloxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCKZZBOQFOSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarity and Substituent Analysis

The structural analogs of 5-Fluoro-2-isopropoxyisonicotinaldehyde are primarily differentiated by substituent type, position, and functional groups. Below is a comparative analysis based on similarity scores, substituents, and key properties:

Compound Name CAS Number Substituents Functional Group Similarity Score Key Differences
3-Chloro-2-fluoroisonicotinaldehyde 131747-69-8 Cl (position 3), F (position 2) Aldehyde 0.74 Chloro substituent at position 3; lower steric bulk compared to isopropoxy .
2-Chloro-6-methoxynicotinaldehyde 95652-80-5 Cl (position 2), OMe (position 6) Aldehyde 0.70 Methoxy at position 6; altered electronic effects due to chloro placement .
5-Fluoro-2-methoxynicotinic acid 884495-30-1 F (position 5), OMe (position 2) Carboxylic acid 0.82 Methoxy instead of isopropoxy; carboxylic acid enhances polarity and acidity .
5-Chloro-2-fluoronicotinaldehyde 882679-90-5 Cl (position 5), F (position 2) Aldehyde 0.69 Chloro vs. fluoro at position 5; reduced metabolic stability .
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid 1267011-08-4 F-phenyl (position 5), OH (position 2) Carboxylic acid N/A Bulky fluorophenyl group; hydroxyl increases hydrogen-bonding potential .

Key Findings from Comparative Studies

Functional Group Impact
  • Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound renders it more reactive toward nucleophilic addition reactions compared to carboxylic acid derivatives like 5-Fluoro-2-methoxynicotinic acid. This makes the former preferable in dynamic combinatorial chemistry or prodrug synthesis .
  • Electron-Withdrawing Effects : Fluorine at position 5 enhances electrophilicity at the aldehyde group, while chloro substituents (e.g., in 5-Chloro-2-fluoronicotinaldehyde) may reduce metabolic stability due to susceptibility to glutathione conjugation .
Substituent Steric and Electronic Effects
  • Isopropoxy vs. For instance, 5-Fluoro-2-methoxynicotinic acid (boiling point: 372°C) exhibits higher thermal stability than aldehyde analogs, attributed to intermolecular hydrogen bonding of the carboxylic acid group .
  • Halogen Differences : Fluorine’s high electronegativity improves binding affinity in biological targets (e.g., kinase inhibitors) compared to chloro analogs, which may exhibit off-target interactions due to larger atomic size .
Metabolic and Pharmacokinetic Considerations
  • By analogy, this compound’s fluoro substituent may confer similar metabolic incorporation pathways, though its aldehyde group requires stabilization (e.g., via Schiff base formation) to avoid rapid excretion observed in fluoroorotic acid derivatives .

Preparation Methods

General Strategy

The preparation typically starts from a suitably substituted isonicotinaldehyde or pyridine precursor, followed by introduction of the fluorine atom and the isopropoxy group at the 5- and 2-positions, respectively. The aldehyde functionality is retained or introduced through controlled oxidation or formylation steps.

Key Reaction Types

  • Nucleophilic Aromatic Substitution (SNAr):
    Fluorine substitution on the pyridine ring often involves SNAr reactions on halogenated precursors, exploiting the electron-deficient nature of the pyridine ring to facilitate substitution by fluoride or other nucleophiles.

  • Ether Formation (Isopropoxy Introduction):
    The isopropoxy group at position 2 is introduced via nucleophilic substitution of a suitable leaving group (e.g., halide or sulfonate ester) by isopropanol or isopropoxide under basic conditions.

  • Selective Formylation or Aldehyde Introduction:
    The aldehyde group is introduced or preserved through oxidation reactions or via formylation of the pyridine ring, often using reagents like Vilsmeier–Haack or related formylation protocols.

Representative Preparation Method from Patent WO2017197604A1

  • Flow Synthesis and Coupling Reactions:
    A flow synthesis approach is employed for coupling intermediates leading to the target compound. For example, isopropyl magnesium chloride reacts with a halogenated pyridine intermediate in tetrahydrofuran solvent at controlled temperatures (~20 °C), followed by crystallization from aqueous ethanol to yield pinacol borate intermediates with 70-80% yield. This intermediate can be further transformed to the target aldehyde derivative through subsequent coupling and deprotection steps.

  • Reduction and Bromination Steps:
    Reduction of precursors using iron powder and bromination using N-bromosuccinimide (NBS) are utilized to prepare key intermediates that facilitate the introduction of fluorine and isopropoxy groups.

Solvent and Reaction Conditions

  • Alcoholic solvents such as isopropanol and tetrahydrofuran are preferred for ether formation and Grignard reactions due to their compatibility and ability to dissolve reactants.

  • Reaction temperatures typically range from 0 °C to the boiling point of the solvent, with optimal ranges between 20 °C and 70 °C depending on the step.

  • Reaction times vary from 1 to 24 hours, with most etherification and substitution reactions completing within 2 to 5 hours.

Acid/Base and Catalysis Considerations

  • Acidic additives such as hydrobromic acid or hydrochloric acid are used to facilitate certain substitution or hydrolysis steps and to isolate the product as acid salts for purification.

  • Bases like potassium tert-butoxide are employed to activate phenolic or alcoholic nucleophiles for ether bond formation.

Detailed Reaction Scheme and Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Halogenation of pyridine Thionyl chloride, 0–70 °C 75–85 Introduces reactive halogen for substitution
2 Nucleophilic aromatic substitution (fluorination) Fluoride source, polar aprotic solvent (e.g., DMF) 70–80 Selective fluorination at 5-position
3 Ether formation (isopropoxy) Isopropanol, base (K tert-butoxide), 20–70 °C 65–80 SNAr or Mitsunobu reaction for O-alkylation
4 Aldehyde introduction or retention Oxidation or formylation (e.g., Vilsmeier–Haack) 60–75 Maintains or introduces aldehyde functionality
5 Purification Crystallization from ethanol/water Isolates pure 5-fluoro-2-isopropoxyisonicotinaldehyde

Research Findings and Optimization Notes

  • The flow synthesis method improves reaction control and scalability, reducing by-products and increasing yields compared to batch synthesis.

  • Use of isopropyl magnesium chloride in tetrahydrofuran for boronate intermediate formation is efficient but requires careful temperature control to avoid side reactions.

  • Acidic workup and salt formation with hydrochloric acid improve product isolation and stability.

  • Alternative solvents such as N,N-dimethylacetamide and toluene are used in specific steps to optimize solubility and reaction rates.

  • The Mitsunobu reaction has been successfully applied for ether bond formation, offering mild conditions and high selectivity.

Q & A

Q. What are the recommended methods for synthesizing 5-Fluoro-2-isopropoxyisonicotinaldehyde, and how can reaction conditions be optimized to improve yield?

A two-step approach is typically employed:

  • Step 1: Fluorination of the pyridine ring using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions at 60–80°C.
  • Step 2: Introduction of the isopropoxy group via nucleophilic substitution, using isopropanol and a base (e.g., NaH) in THF at reflux .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust stoichiometry (e.g., 1.2 equivalents of isopropanol) to drive the reaction to completion.
  • Use inert gas (N₂/Ar) to prevent oxidation of intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR: Confirm the aldehyde proton (δ 9.8–10.2 ppm) and fluorine coupling patterns (e.g., splitting due to adjacent substituents).
  • FT-IR: Identify the aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibration (~1100 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]⁺) and isotopic patterns for fluorine .
    Common Ambiguities: Overlapping signals in crowded aromatic regions can be resolved using 2D NMR (e.g., COSY, HSQC) .

Q. What are the critical safety considerations when handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Avoid skin contact due to potential irritancy .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture.
  • Spill Management: Use inert absorbents (e.g., vermiculite) and neutralize residues with a 5% sodium bicarbonate solution .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon).
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
  • Validation: Compare predicted activation energies with experimental Arrhenius plots from kinetic studies .

Q. What strategies resolve discrepancies between theoretical and experimental results in fluorinated isonicotinaldehyde synthesis?

  • Controlled Replicates: Repeat reactions under identical conditions to rule out procedural variability.
  • Isotopic Labeling: Use ¹⁸O-labeled reagents to track unexpected oxygen incorporation in byproducts.
  • Synchrotron XRD: Resolve crystal structures of intermediates to confirm mechanistic pathways .

Q. How can the aldehyde group in this compound be leveraged for bioactive molecule design?

  • Schiff Base Formation: React with primary amines (e.g., hydrazines) to generate imine-linked pharmacophores.
  • Reductive Amination: Convert the aldehyde to secondary amines using NaBH₃CN and amino acids.
  • Click Chemistry: Employ azide-alkyne cycloaddition for modular conjugation with targeting moieties .

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